2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid
Overview
Description
2-Chlorophenoxyacetic acid is a compound with the molecular formula C8H7ClO3 . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .
Molecular Structure Analysis
The molecular structure of 2-Chlorophenoxyacetic acid includes a chlorophenoxy group attached to an acetic acid moiety . The InChI representation of the molecule isInChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
. Physical And Chemical Properties Analysis
The molecular weight of 2-Chlorophenoxyacetic acid is 186.59 g/mol . More detailed physical and chemical properties for “2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid” are not available.Scientific Research Applications
Synthesis and Biological Evaluation
- 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. A study by Babu et al. (2016) focused on synthesizing derivatives with potential antithrombotic properties. They reported that these compounds exhibited moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).
Polymer Synthesis
- Kricheldorf and Thomsen (1992) reported the preparation of thermotropic polyesters using a derivative of 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid. These polyesters, derived from monosubstituted hydroquinones and copolyesters, were found to form nematic melts, showcasing their potential in polymer chemistry (Kricheldorf & Thomsen, 1992).
Agricultural Applications
- Liu, Li, and Li (2004) synthesized derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, which showed fungicidal and insecticidal activities in greenhouse evaluations. This suggests its potential use in agricultural pest control (Liu, Li, & Li, 2004).
Molecular Crystallography
- Lynch, Singh, and Parsons (2000) prepared and studied crystal structures of derivatives related to 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid. They compared these structures to analyze intermolecular associations, contributing to the understanding of crystallography in organic chemistry (Lynch, Singh, & Parsons, 2000).
Crystal Structure Analysis
- Sørensen, Collet, and Larsen (1999) determined the crystal structure of a related compound, 2-(4-chlorophenoxy)propionic acid. They found unique hydrogen bonding patterns, contributing to the field of crystallography and molecular interactions (Sørensen, Collet, & Larsen, 1999).
Chemistry of Heterocyclic Compounds
- Dovlatyan et al. (2004) explored the acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid, leading to various derivatives. This research adds to the synthesis and understanding of thiazolecarboxylic acid derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Food Mutagen Research
- Jolivette, Kende, and Anders (1998) investigated the formation of reactive intermediates from 2-chloro-4-(methylthio)butanoic acid, a compound structurally related to 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid. Their study contributed to understanding the mutagenicity of food preservatives (Jolivette, Kende, & Anders, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid, also known as CBA, is the Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates many physiological functions, including cell volume, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
CBA is a cell-penetrant, potent, and selective inhibitor of TRPM4 . It shows no significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .
Biochemical Pathways
For instance, they are involved in the regulation of cell volume, vesicular acidification, and transepithelial transport . By inhibiting TRPM4, CBA could potentially affect these processes.
Pharmacokinetics
It is known that cba is a small molecule inhibitor of trpm4, suggesting that it may have good cell permeability .
Result of Action
CBA has been shown to inhibit TMEM206-mediated currents . Cba has been found to exhibit neuroprotective activity against glutamate-induced neurodegeneration .
properties
IUPAC Name |
2-(2-chlorophenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)13-11(17-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULYPOXYUIOYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)OC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210907 | |
Record name | 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid | |
CAS RN |
1228552-42-8 | |
Record name | 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.